molecular formula C10H10O3 B145836 Watermelon ketone CAS No. 28940-11-6

Watermelon ketone

Cat. No.: B145836
CAS No.: 28940-11-6
M. Wt: 178.18 g/mol
InChI Key: SWUIQEBPZIHZQS-UHFFFAOYSA-N
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Description

Watermelon ketone, also known as Calone 1951, is a synthetic organic compound with the chemical formula C10H10O3. It is a white powder with a distinctive fresh, marine odor, reminiscent of watermelon rind. Discovered by Pfizer in 1966, this compound is widely used in the fragrance industry to create fresh aquatic marine notes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Watermelon ketone can be synthesized using various methods. One common method involves the reaction of 4-methylcatechol with methyl bromoacetate. This process includes several steps such as the Williamson reaction, Dieckmann condensation, and hydrolysis-decarboxylation reactions . Another method uses 4-methylcatechol and 1,3-dichloroacetone as raw materials, followed by oximation, crystallization, and purification .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical synthesis processes. The production involves the use of 4-methylcatechol and methyl bromoacetate or 1,3-dichloroacetone, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Watermelon ketone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different alcohols or hydrocarbons .

Scientific Research Applications

Watermelon ketone has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of synthetic organic chemistry and reaction mechanisms.

    Biology: Research has explored its potential biological activities, including its effects on cellular processes and signaling pathways.

    Medicine: While not widely used in medicine, its structural similarity to certain bioactive compounds makes it a subject of interest in pharmacological studies.

Mechanism of Action

The mechanism by which watermelon ketone exerts its effects involves its interaction with specific molecular targets and pathways. It is known to modulate cellular homeostasis and influence various physiological states through its signaling functions. The compound’s structure allows it to interact with proteins and enzymes, affecting their activity and leading to various biological effects .

Comparison with Similar Compounds

Watermelon ketone is unique in its structure and odor profile, but it shares similarities with other compounds:

Biological Activity

Watermelon ketone, scientifically known as 6-methyl-5-hepten-2-one, is a volatile compound primarily found in watermelon (Citrullus lanatus) that contributes to its characteristic aroma. This article explores the biological activity of this compound, including its chemical properties, potential health benefits, and applications in food science and industry.

This compound is categorized as a ketone and is recognized for its distinct fruity aroma. It is one of the major volatile compounds identified in various watermelon cultivars. The compound's structure can be represented as follows:

C7H12O\text{C}_7\text{H}_{12}\text{O}

This compound has been noted for its sensory attributes, which include melon, citrus, and floral notes, making it a significant contributor to the overall flavor profile of watermelon .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity , which can play a role in reducing oxidative stress in cells. Antioxidants are crucial for neutralizing free radicals, potentially lowering the risk of chronic diseases such as cancer and heart disease. A study highlighted that compounds like this compound could contribute to the overall antioxidant capacity of watermelon extracts .

Anti-inflammatory Effects

In vitro studies have suggested that watermelon-derived compounds, including this compound, may exhibit anti-inflammatory properties. These effects could be beneficial in managing conditions characterized by chronic inflammation . The mechanisms behind these activities often involve the modulation of inflammatory pathways and cytokine production.

Flavor and Aroma Enhancement

This compound significantly influences the flavor and aroma of food products. Its use as a flavoring agent in the food industry has been explored due to its pleasant sensory profile. This compound is often used in formulations to enhance the taste of beverages, confections, and other food products .

Case Studies

  • Volatile Compound Analysis : A study conducted on various watermelon cultivars revealed that this compound was one of the most abundant volatile compounds identified through gas chromatography-mass spectrometry (GC-MS). The research aimed to characterize the volatile profiles of three different cultivars: Gavina, Crimson Sweet, and Asahi Miyako. The findings indicated significant differences in volatile composition among these cultivars, highlighting the importance of this compound in differentiating flavors .
  • Health Benefits Study : Another investigation examined the potential health benefits associated with consuming watermelon products rich in bioactive compounds, including this compound. The study suggested that regular consumption could lead to improved metabolic health and reduced risk factors for obesity-related diseases due to the synergistic effects of antioxidants present in watermelon .

Table 1: Volatile Compounds Identified in Watermelon Varieties

Compound NameChemical FormulaConcentration Range (%)Sensory Attributes
6-Methyl-5-hepten-2-oneC7H12O2.7 - 7.7Melon, citrus
(Z)-6-nonenalC9H16O2.0 - 11.3Green, cucumber
(E)-2-nonenalC9H16O10.6 - 22.5Fatty, waxy

This table summarizes key volatile compounds found in watermelon and their associated sensory attributes.

Properties

IUPAC Name

7-methyl-1,5-benzodioxepin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7-2-3-9-10(4-7)13-6-8(11)5-12-9/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUIQEBPZIHZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047165
Record name Methyl benzodioxepinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl-
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CAS No.

28940-11-6
Record name 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28940-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl benzodioxepinone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl benzodioxepinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methyl-2H-benzo-1,5-dioxepin-3(4H)-one
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Record name METHYL BENZODIOXEPINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Calone?

A1: Calone has the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol.

Q2: What spectroscopic data is available for Calone?

A2: Calone has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and IR spectroscopy. These techniques provide detailed information about the compound's structure and functional groups. [, , ]

Q3: What are the common synthetic routes for Calone?

A3: Calone can be synthesized from 4-methylcatechol using various methods. One common approach involves a one-pot reaction with 1,3-dichloroacetone in the presence of a base and potassium iodide. [, , , , ] Another method utilizes methyl bromoacetate, followed by Dieckmann condensation and hydrolysis-decarboxylation reactions. [, ] Microwave-assisted synthesis has also been explored as a more efficient route. [, ]

Q4: How does the choice of synthetic route affect Calone's purity and yield?

A4: Different synthetic routes can result in varying yields and purities of Calone. For instance, using potassium iodide as a catalyst in the Williamson reaction during Calone synthesis can significantly improve the yield of the intermediate 4-methylcatechol dimethylacetate, ultimately leading to a higher yield of Calone. [, ]

Q5: What structural features of Calone contribute to its unique marine odor?

A5: Research suggests that the 7-methyl group in Calone's benzodioxepinone structure is crucial for its marine odor. Modifications to this group, such as extending the carbon chain, can alter the odor profile. [] The aromatic ring is also vital for binding to olfactory receptors associated with marine scents. Replacing it with a saturated ring leads to a significant decrease in marine odor character. [, ]

Q6: How do modifications to the benzodioxepinone core structure affect the odor profile of Calone analogues?

A6: Changes to the benzodioxepinone core, like replacing the carbonyl group or altering the ring size, can significantly impact the odor. For example, removing the carbonyl group or increasing the aliphatic ring size can lead to a sweeter scent and a diminished marine character. []

Q7: Have any Calone analogues with improved olfactory properties been developed?

A7: Researchers have synthesized various Calone analogues with different aromatic substituents to explore their odor profiles. This has led to the discovery of compounds with a range of olfactory characteristics, including sweet, floral-fruity, and variations on the marine theme. [, ]

Q8: What are the primary applications of Calone in the fragrance industry?

A8: Calone is widely used in perfumes and other fragranced products to impart a fresh, aquatic, and ozonic aroma. It is a key component of many marine-themed fragrances. [, ]

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